Cas no 2138251-47-3 (Pyrimidine, 5-ethyl-4,6-difluoro-2-(trichloromethyl)-)

Pyrimidine, 5-ethyl-4,6-difluoro-2-(trichloromethyl)- 化学的及び物理的性質
名前と識別子
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- Pyrimidine, 5-ethyl-4,6-difluoro-2-(trichloromethyl)-
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- インチ: 1S/C7H5Cl3F2N2/c1-2-3-4(11)13-6(7(8,9)10)14-5(3)12/h2H2,1H3
- InChIKey: PBWMSZKEEMSDOP-UHFFFAOYSA-N
- ほほえんだ: C1(C(Cl)(Cl)Cl)=NC(F)=C(CC)C(F)=N1
Pyrimidine, 5-ethyl-4,6-difluoro-2-(trichloromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-790376-5.0g |
5-ethyl-4,6-difluoro-2-(trichloromethyl)pyrimidine |
2138251-47-3 | 95.0% | 5.0g |
$3313.0 | 2025-02-22 | |
Enamine | EN300-790376-2.5g |
5-ethyl-4,6-difluoro-2-(trichloromethyl)pyrimidine |
2138251-47-3 | 95.0% | 2.5g |
$2240.0 | 2025-02-22 | |
Enamine | EN300-790376-0.25g |
5-ethyl-4,6-difluoro-2-(trichloromethyl)pyrimidine |
2138251-47-3 | 95.0% | 0.25g |
$1051.0 | 2025-02-22 | |
Enamine | EN300-790376-10.0g |
5-ethyl-4,6-difluoro-2-(trichloromethyl)pyrimidine |
2138251-47-3 | 95.0% | 10.0g |
$4914.0 | 2025-02-22 | |
Enamine | EN300-790376-0.05g |
5-ethyl-4,6-difluoro-2-(trichloromethyl)pyrimidine |
2138251-47-3 | 95.0% | 0.05g |
$959.0 | 2025-02-22 | |
Enamine | EN300-790376-0.1g |
5-ethyl-4,6-difluoro-2-(trichloromethyl)pyrimidine |
2138251-47-3 | 95.0% | 0.1g |
$1005.0 | 2025-02-22 | |
Enamine | EN300-790376-0.5g |
5-ethyl-4,6-difluoro-2-(trichloromethyl)pyrimidine |
2138251-47-3 | 95.0% | 0.5g |
$1097.0 | 2025-02-22 | |
Enamine | EN300-790376-1.0g |
5-ethyl-4,6-difluoro-2-(trichloromethyl)pyrimidine |
2138251-47-3 | 95.0% | 1.0g |
$1142.0 | 2025-02-22 |
Pyrimidine, 5-ethyl-4,6-difluoro-2-(trichloromethyl)- 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Pyrimidine, 5-ethyl-4,6-difluoro-2-(trichloromethyl)-に関する追加情報
Pyrimidine, 5-Ethyl-4,6-Difluoro-2-(Trichloromethyl): A Comprehensive Overview
Pyrimidine, 5-Ethyl-4,6-Difluoro-2-(Trichloromethyl) is a chemically synthesized compound with the CAS number 2138251-47-3. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyrimidine ring system with substituents at positions 2, 4, 5, and 6. Specifically, the substituents include an ethyl group at position 5, difluoro groups at positions 4 and 6, and a trichloromethyl group at position 2.
The synthesis of Pyrimidine, 5-Ethyl-4,6-Difluoro-2-(Trichloromethyl) involves a series of multi-step reactions that require precise control over reaction conditions to achieve the desired product. The starting material is typically a substituted pyrimidine derivative, which undergoes fluorination and chlorination reactions to introduce the necessary substituents. Recent advancements in catalytic chemistry have enabled more efficient and selective methods for these transformations, reducing production costs and improving yields.
The chemical properties of this compound are influenced by its unique substitution pattern. The presence of electron-withdrawing groups such as fluorine and trichloromethyl groups at positions 4, 6, and 2 increases the electrophilicity of the pyrimidine ring, making it more reactive towards nucleophilic substitutions and additions. This property is particularly valuable in drug design, where such reactivity can be exploited to create bioactive molecules with specific therapeutic targets.
In terms of applications, Pyrimidine-based compounds have been extensively studied for their potential in pharmaceuticals. Recent research has focused on their role as inhibitors of various enzymes and receptors involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit promising activity against kinase enzymes associated with cancer progression. Additionally, the trichloromethyl group imparts lipophilicity to the molecule, enhancing its ability to cross biological membranes and reach intracellular targets.
The environmental impact of Pyrimidine-based compounds has also been a topic of interest in recent years. Researchers have investigated their biodegradation pathways under different environmental conditions to assess their potential risks to ecosystems. Results indicate that these compounds can undergo microbial degradation under aerobic conditions; however, their persistence in aquatic environments remains a concern requiring further investigation.
In conclusion, Pyrimidine, particularly the derivative with CAS number 2138251-47-3 (5-Ethyl-4,6-Difluoro-2-(Trichloromethyl)), represents a versatile platform for developing innovative chemical entities with diverse applications across multiple industries. Ongoing research continues to uncover new insights into its chemical behavior and biological activity, positioning it as a key compound in contemporary chemical research.
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